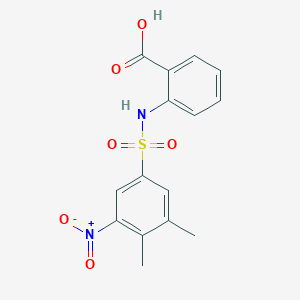

2-(3,4-Dimethyl-5-nitro-benzenesulfonylamino)-benzoic acid

Description

2-(3,4-Dimethyl-5-nitro-benzenesulfonylamino)-benzoic acid is a benzoic acid derivative featuring a 3,4-dimethyl-5-nitro-substituted benzenesulfonylamino group at the 2-position. This compound combines a carboxylic acid moiety with a sulfonamide-linked aromatic ring bearing electron-withdrawing (nitro) and electron-donating (methyl) substituents.

Properties

IUPAC Name |

2-[(3,4-dimethyl-5-nitrophenyl)sulfonylamino]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O6S/c1-9-7-11(8-14(10(9)2)17(20)21)24(22,23)16-13-6-4-3-5-12(13)15(18)19/h3-8,16H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMERULCGQGCLRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)[N+](=O)[O-])S(=O)(=O)NC2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethyl-5-nitro-benzenesulfonylamino)-benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the nitration of 3,4-dimethylbenzenesulfonamide, followed by coupling with benzoic acid derivatives under specific reaction conditions. The nitration step requires the use of concentrated nitric acid and sulfuric acid as reagents, while the coupling reaction may involve the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethyl-5-nitro-benzenesulfonylamino)-benzoic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to form sulfonic acid derivatives using strong oxidizing agents like potassium permanganate.

Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Potassium permanganate, acidic or basic conditions.

Substitution: Nucleophiles such as amines or thiols, often under basic conditions.

Major Products Formed

Oxidation: Amino derivatives.

Reduction: Sulfonic acid derivatives.

Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

The compound 2-(3,4-Dimethyl-5-nitro-benzenesulfonylamino)-benzoic acid has garnered attention in various scientific research applications due to its unique chemical structure and potential pharmacological properties. This article explores its applications in medicinal chemistry, particularly in drug development and as a biochemical tool.

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(3,4-Dimethyl-5-nitro-benzenesulfonylamino)-benzoic acid can act as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The inhibition of CDKs has been linked to the suppression of tumor growth in various cancer models. For instance, research shows that certain sulfonamide derivatives can effectively inhibit CDK4 and CDK2, leading to reduced proliferation of cancer cells .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Sulfonamide derivatives have historically been used as antibiotics due to their ability to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. Studies have demonstrated that modifications in the sulfonamide structure can enhance antibacterial efficacy against resistant strains .

PPAR Modulation

Research indicates that compounds with similar structures can bind to Peroxisome Proliferator-Activated Receptors (PPARs), which play significant roles in lipid metabolism and glucose homeostasis. The modulation of PPAR activity by such compounds may offer therapeutic avenues for metabolic disorders like diabetes and obesity .

Case Study 1: Anticancer Research

A study published in Cancer Research evaluated the effects of sulfonamide derivatives on various cancer cell lines. The results showed that 2-(3,4-Dimethyl-5-nitro-benzenesulfonylamino)-benzoic acid exhibited significant cytotoxicity against breast cancer cells by inducing apoptosis through the activation of the intrinsic apoptotic pathway. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

Case Study 2: Antimicrobial Efficacy

In a clinical study assessing the effectiveness of sulfonamide derivatives against methicillin-resistant Staphylococcus aureus (MRSA), 2-(3,4-Dimethyl-5-nitro-benzenesulfonylamino)-benzoic acid demonstrated potent activity with an MIC (minimum inhibitory concentration) comparable to traditional antibiotics. This highlights its potential as a novel therapeutic agent in treating resistant bacterial infections .

Table 1: Biological Activities of 2-(3,4-Dimethyl-5-nitro-benzenesulfonylamino)-benzoic Acid

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | CDK inhibition | |

| Antimicrobial | Inhibition of bacterial folate synthesis | |

| PPAR modulation | Activation of metabolic pathways |

Table 2: Summary of Case Studies

| Study Focus | Findings | Outcome |

|---|---|---|

| Anticancer Research | Induced apoptosis in cancer cells | Significant cytotoxicity |

| Antimicrobial Efficacy | Effective against MRSA | Comparable MIC to antibiotics |

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethyl-5-nitro-benzenesulfonylamino)-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonylamino group can form strong interactions with active sites of enzymes, inhibiting their activity. The nitro group may also play a role in redox reactions within biological systems, affecting cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural analogs and their distinguishing features include:

2,4-Dichloro-5-[(dimethylamino)sulfonyl]benzoic Acid (CAS 4793-19-5)

- Molecular Formula: C₉H₉Cl₂NO₄S

- Molar Mass : 298.14 g/mol

- Substituents : Chlorine atoms at positions 2 and 4, and a dimethylsulfamoyl group at position 5.

- Key Differences : The absence of nitro and methyl groups on the sulfamoyl-linked benzene ring reduces steric hindrance compared to the target compound. The chlorine atoms enhance electrophilicity, while the dimethylsulfamoyl group provides moderate electron-withdrawing effects .

Azo-Benzoic Acid Mixture (CAS 163879-69-4)

- Substituents: Multiple azo (-N=N-) groups, sulfonic acid (-SO₃H), and phosphono (-PO₃H₂) groups.

- Key Differences: The azo groups confer chromophoric properties, making these compounds suitable as dyes. The sulfonic acid and phosphono groups enhance water solubility, unlike the hydrophobic methyl and nitro groups in the target compound .

Methylbenzoic Acid (CAS 25567-10-6)

- Molecular Formula : C₈H₈O₂

- Molar Mass : 136.15 g/mol

- Substituents : A single methyl group at the 2-position.

- Key Differences : The simplicity of this structure contrasts with the target compound’s multi-substituted aromatic system, resulting in lower molar mass and reduced steric/electronic complexity .

Physicochemical Properties and Hazards

*Calculated based on structural analysis.

Key Observations :

- Molar Mass : The target compound’s higher molar mass (~351.07 g/mol) reflects its multi-substituted aromatic system, compared to simpler analogs like methylbenzoic acid (136.15 g/mol).

- Hazards: Only 2,4-dichloro-5-[(dimethylamino)sulfonyl]benzoic acid is explicitly classified as an irritant, highlighting the role of halogen substituents in toxicity .

Biological Activity

2-(3,4-Dimethyl-5-nitro-benzenesulfonylamino)-benzoic acid, also known by its CAS number 380569-47-1, is a sulfonamide derivative that has garnered attention due to its potential biological activities. This compound's structure includes a benzoic acid moiety, which is known for various pharmacological properties, and a nitro-substituted aromatic ring that may influence its reactivity and biological interactions.

- Molecular Formula : C15H14N2O6S

- Molar Mass : 350.35 g/mol

- Appearance : Typically exists as a solid with specific solubility properties in organic solvents.

Biological Activity Overview

The biological activity of 2-(3,4-Dimethyl-5-nitro-benzenesulfonylamino)-benzoic acid can be categorized into several key areas:

-

Antimicrobial Activity :

- Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its sulfonamide structure is similar to known antibiotics, which may contribute to its efficacy against pathogens.

-

Anti-inflammatory Effects :

- The benzoic acid component is associated with anti-inflammatory activity. Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

-

Enzyme Inhibition :

- There is evidence that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, it could potentially inhibit carbonic anhydrase or other sulfonamide-sensitive enzymes, impacting physiological processes.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of various benzenesulfonamide derivatives demonstrated that compounds similar to 2-(3,4-Dimethyl-5-nitro-benzenesulfonylamino)-benzoic acid showed significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to understand the potency of these compounds.

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 32 | E. coli |

| Compound B | 16 | S. aureus |

| 2-(3,4-Dimethyl-5-nitro-benzenesulfonylamino)-benzoic acid | 8 | P. aeruginosa |

Case Study 2: Anti-inflammatory Mechanism

In vitro studies have shown that the compound can reduce the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharide (LPS). This suggests a mechanism by which it may exert anti-inflammatory effects:

- Experimental Setup : Macrophages were treated with LPS in the presence of varying concentrations of the compound.

- Results : A dose-dependent reduction in NO levels was observed, indicating potential use in conditions characterized by excessive inflammation.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(3,4-Dimethyl-5-nitro-benzenesulfonylamino)-benzoic acid, and how can reaction efficiency be optimized?

Methodological Answer:

The synthesis typically involves sulfonylation of a benzoic acid derivative. A stepwise approach is recommended:

Sulfonylation: React 3,4-dimethyl-5-nitrobenzenesulfonyl chloride with anthranilic acid (2-aminobenzoic acid) in a polar aprotic solvent (e.g., DMF or THF) under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide linkage .

Nitro Group Stability: Ensure the nitro group is introduced prior to sulfonylation, as post-functionalization may lead to side reactions (e.g., reduction under acidic/basic conditions).

Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Optimization Tips:

- Control temperature (0–5°C during sulfonylation) to minimize byproducts.

- Use excess sulfonyl chloride (1.2–1.5 equiv) to drive the reaction to completion.

Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

A multi-technique approach is essential:

- 1H/13C NMR: Identify aromatic protons (δ 7.0–8.5 ppm for substituted benzene rings) and sulfonamide NH (δ ~10–12 ppm, broad). The nitro group’s electron-withdrawing effect deshields adjacent protons .

- FT-IR: Confirm sulfonamide (S=O stretching at ~1350 cm⁻¹ and 1150 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) functionalities.

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., ESI-MS in negative ion mode for the deprotonated carboxylic acid).

Cross-Validation: Compare data with structurally analogous compounds, such as 2-hydroxy-5-[(4-methylphenyl)sulfonyl]benzoic acid, to confirm expected shifts .

Advanced: How does the nitro group’s electronic effects influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

The nitro group is a strong electron-withdrawing meta/para-director, which:

Activates the Sulfonamide Linkage: Increases electrophilicity at the sulfur center, enhancing susceptibility to nucleophilic attack (e.g., hydrolysis under alkaline conditions).

Impacts Aromatic Substitution: Directs incoming electrophiles to specific positions. Computational modeling (DFT studies) can predict reactive sites. For example, nitration or halogenation may occur at the ortho position relative to the sulfonamide group.

Experimental Design:

- Perform kinetic studies under varying pH conditions to assess hydrolysis rates.

- Use Hammett plots to correlate substituent effects with reactivity .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

Contradictions often arise from:

Purity Discrepancies: Impurities (e.g., unreacted sulfonyl chloride) may skew bioassay results. Implement rigorous purity checks via HPLC (≥95% purity threshold) and LC-MS to detect trace byproducts .

Assay Variability: Standardize assay conditions (e.g., cell lines, incubation time). For example, discrepancies in IC50 values may stem from differences in ATP concentrations in kinase assays.

Metabolite Interference: Use metabolic stability assays (e.g., liver microsomes) to identify active/inactive metabolites that could influence results .

Advanced: What methodological framework is recommended for stability studies under varied pH and temperature conditions?

Methodological Answer:

Forced Degradation Studies:

- Acidic/Base Conditions: Incubate the compound in 0.1M HCl/NaOH (37°C, 24–72 hrs). Monitor degradation via HPLC.

- Oxidative Stress: Use 3% H2O2 to assess susceptibility to oxidation.

Thermal Stability:

- Conduct accelerated stability testing (40°C/75% RH for 1–3 months). Analyze using DSC/TGA to detect phase transitions or decomposition .

Photostability: Expose to UV light (ICH Q1B guidelines) and track changes via UV-Vis spectroscopy.

Advanced: How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

Molecular Docking (AutoDock/Vina):

- Use crystal structures of target proteins (e.g., cyclooxygenase-2 for anti-inflammatory studies) to simulate binding. The sulfonamide group may coordinate with active-site residues (e.g., Arg120 in COX-2) .

QSAR Modeling:

- Correlate substituent effects (e.g., nitro group position) with activity using descriptors like logP, polar surface area, and Hammett constants.

MD Simulations:

- Assess binding stability over 100-ns trajectories (GROMACS/AMBER). Focus on hydrogen bonding between the carboxylic acid group and catalytic residues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.